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molecular formula C9H5BrFNO B3058870 7-Bromo-6-fluoroisoquinolin-1(2H)-one CAS No. 923022-43-9

7-Bromo-6-fluoroisoquinolin-1(2H)-one

Cat. No. B3058870
M. Wt: 242.04
InChI Key: QLALLSRWJRAJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188117B2

Procedure details

To a solution of 4.0 g (16.3 mmol) of 3-(4-bromo-3-fluoro-phenyl)-acrylic acid in 60 mL acetone were subsequently added at 0-5° C. 2.0 g (19.6 mmol) triethylamine in 10 mL of acetone followed by 2.3 g (21.2 mmol) of ethyl chloroformate in 10 mL of acetone. After stirring for 1 h at 0-5° C. a solution of 1.6 g (24.5 mmol) of sodium azide in 9 mL of water was added. After stirring for 1 additional h the reaction mixture was poured onto 200 mL ice water and extraced with chloroform twice. The organic phase was dried over magnesium sulfate, 24 mL of diphenylether were added and the chloroform was cautiously removed in vacuo. The residue was then added dropwise into 60 mL of diphenylether, which had been preheated to 250° C. After complete addition the reaction mixture was stirred for additional 30 minutes at 230-250° C. After cooling down to 100° C. the reaction mixture was poured into 100 mL of heptane and after further cooling in an ice bath the precipitated product was filtered by suction and 2.4 g of crude 7-bromo-6-fluoro-2H-isoquinolin-1-one were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
reactant
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9]C(O)=O)=[CH:4][C:3]=1[F:13].C([N:16]([CH2:19]C)CC)C.ClC(OCC)=[O:23].[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([CH:8]=[CH:9][NH:16][C:19]2=[O:23])=[CH:4][C:3]=1[F:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C=CC(=O)O)F
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
1.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Six
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 additional h the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate, 24 mL of diphenylether
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the chloroform was cautiously removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was then added dropwise into 60 mL of diphenylether, which
CUSTOM
Type
CUSTOM
Details
had been preheated to 250° C
ADDITION
Type
ADDITION
Details
After complete addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for additional 30 minutes at 230-250° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was poured into 100 mL of heptane
TEMPERATURE
Type
TEMPERATURE
Details
after further cooling in an ice bath the precipitated product
FILTRATION
Type
FILTRATION
Details
was filtered by suction

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C=CNC(C2=C1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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